molecular formula C9H5ClO2 B101231 3-Oxo-2-phenylprop-2-enoyl chloride CAS No. 17118-70-6

3-Oxo-2-phenylprop-2-enoyl chloride

Cat. No.: B101231
CAS No.: 17118-70-6
M. Wt: 180.59 g/mol
InChI Key: ZEHCNHDIBSTCCY-UHFFFAOYSA-N
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Description

3-Oxo-2-phenylprop-2-enoyl chloride, also known by its IUPAC name 3-oxo-2-phenylacryloyl chloride, is a chemical compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 g/mol . This compound is characterized by the presence of a phenyl group attached to an enoyl chloride moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxo-2-phenylprop-2-enoyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-oxo-2-phenylpropanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H8O3+SOCl2C9H5ClO2+SO2+HCl\text{C}_9\text{H}_8\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_5\text{ClO}_2 + \text{SO}_2 + \text{HCl} C9​H8​O3​+SOCl2​→C9​H5​ClO2​+SO2​+HCl

In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-phenylprop-2-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    3-Oxo-2-phenylpropanoic Acid: Formed by hydrolysis.

Scientific Research Applications

3-Oxo-2-phenylprop-2-enoyl chloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-oxo-2-phenylprop-2-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and versatility as an intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

InChI

InChI=1S/C9H5ClO2/c10-9(12)8(6-11)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHCNHDIBSTCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444653
Record name 3-Oxo-2-phenylprop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17118-70-6
Record name 3-Oxo-2-phenylprop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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